3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a unique fusion of thiophene and triazolopyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other triazolopyrazine derivatives .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with 1,2-diketones, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiophene derivatives .
Scientific Research Applications
3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives: Explored for their antibacterial activity.
Uniqueness
3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for diverse chemical modifications . This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-7(14-5-1)9-12-11-8-6-10-3-4-13(8)9/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAMXGKEXVCNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CS3)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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